3,4,6-Trichloropyridazine
Overview
Description
3,4,6-Trichloropyridazine is a chemical compound with the molecular formula C4HCl3N2 . It has an average mass of 183.423 Da and a monoisotopic mass of 181.920532 Da .
Synthesis Analysis
Methoxylation of 3,4,6-trichloropyridazine with sodium methoxide has been investigated in detail . Dimethoxylation of 3,4,6-trichloropyridazine afforded 6-chloro-3,4-dimethoxypyridazine and a molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine in a ratio of 1:1 .Molecular Structure Analysis
The molecular structure of 3,4,6-Trichloropyridazine is represented by the formula C4HCl3N2 .Chemical Reactions Analysis
The methoxylation of 3,4,6-trichloropyridazine has been studied, involving the formation of several types of methoxypyridazines and a unique molecular complex composed of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine .Physical And Chemical Properties Analysis
3,4,6-Trichloropyridazine is a solid at room temperature . It has a density of 1.6±0.1 g/cm³ . The boiling point is 315.5±37.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Pharmacology
Application in Antiviral Research: 3,4,6-Trichloropyridazine has been utilized in the study of chloropyridazine derivatives as inhibitors of human rhinovirus capsid binding . This application is significant in the development of antiviral drugs that can potentially inhibit the replication of viruses within host cells.
Agriculture
Pesticide Development: In agriculture, there is potential for 3,4,6-Trichloropyridazine to be used in the synthesis of pesticides. While specific studies on this compound in agriculture are not readily available, its chemical structure suggests it could be a precursor in the synthesis of compounds with pesticidal properties .
Material Science
Synthesis of Advanced Materials: The solid form and stability of 3,4,6-Trichloropyridazine at room temperature make it a candidate for creating advanced materials, particularly in the development of new polymers or coatings that require chlorinated pyridazine rings as a structural component .
Environmental Science
Environmental Remediation: While direct applications in environmental science are not explicitly documented, the chemical properties of 3,4,6-Trichloropyridazine suggest it could be involved in environmental remediation processes, such as the detoxification of hazardous substances .
Biochemistry
Chemical Synthesis of Biomolecules: In biochemistry, 3,4,6-Trichloropyridazine may serve as a building block for the synthesis of more complex biomolecules. Its reactivity with various nucleophiles can be harnessed to create a wide range of biochemical compounds .
Industrial Chemistry
Manufacturing of Chemical Intermediates: Industrially, 3,4,6-Trichloropyridazine is likely used as an intermediate in the synthesis of more complex chemicals. Its chlorinated structure makes it a versatile reactant for various industrial chemical reactions .
Organic Synthesis
Organic Reaction Studies: This compound is used in organic synthesis, particularly in the study of nucleophilic substitution reactions, which are fundamental in the chemical manipulation of heterocycles. It serves as a key reactant in the synthesis of various organic compounds .
Analytical Chemistry
Spectroscopy and Structural Analysis: 3,4,6-Trichloropyridazine is used in analytical chemistry for vibrational spectroscopy studies, helping to understand the molecular structure and behavior of chlorinated pyridazines. This research is crucial for the development of analytical methods and materials characterization .
Safety and Hazards
properties
IUPAC Name |
3,4,6-trichloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQXQOPXOLCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209663 | |
Record name | 3,4,6-Trichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6082-66-2 | |
Record name | 3,4,6-Trichloropyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6082-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6082-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,6-Trichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,6-Trichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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